Cas no 1214361-18-8 (2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid)

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
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- インチ: 1S/C15H10F4O3/c16-10-4-1-8(2-5-10)9-3-6-11(13(20)14(21)22)12(7-9)15(17,18)19/h1-7,13,20H,(H,21,22)
- InChIKey: BPHFTKYDPMZWFK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C2C=CC(=CC=2)F)C=CC=1C(C(=O)O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 391
- XLogP3: 3.4
- トポロジー分子極性表面積: 57.5
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002271-500mg |
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |
1214361-18-8 | 97% | 500mg |
$823.15 | 2023-09-04 | |
Alichem | A011002271-1g |
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |
1214361-18-8 | 97% | 1g |
$1549.60 | 2023-09-04 | |
Alichem | A011002271-250mg |
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid |
1214361-18-8 | 97% | 250mg |
$470.40 | 2023-09-04 |
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acidに関する追加情報
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic Acid: A Comprehensive Overview
The compound 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid, identified by the CAS number 1214361-18-8, is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is notable for its unique structure, which combines a biphenyl system with fluorine and trifluoromethyl substituents, along with a hydroxyacetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Its structure, featuring a biphenyl ring system, is particularly advantageous due to the inherent stability and versatility of such systems. The presence of fluorine atoms and trifluoromethyl groups further enhances its chemical reactivity and selectivity, making it an attractive candidate for various synthetic pathways. Researchers have explored its role in the development of novel antibiotics, antiviral agents, and anticancer drugs, where its unique properties contribute to improved efficacy and reduced toxicity.
The synthesis of 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid involves a multi-step process that typically begins with the preparation of the biphenyl core. This is followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution or other advanced techniques. The final step involves the attachment of the hydroxyacetic acid group, which is crucial for its biological activity. The optimization of these steps has been a focus of recent research, with efforts directed toward improving yield, purity, and scalability.
In terms of biological activity, this compound has shown promising results in preclinical studies. Its ability to inhibit key enzymes involved in disease progression has made it a subject of interest in drug discovery programs. For instance, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, suggesting its potential as a therapeutic agent.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed its binding affinity to critical protein targets, providing insights into its mechanism of action. Furthermore, quantum chemical calculations have shed light on its electronic structure and reactivity, aiding in the design of more potent analogs.
From an environmental perspective, the compound's biodegradability and ecotoxicological profile are areas of active research. As regulatory requirements for chemical safety become increasingly stringent, understanding the environmental impact of this compound is essential for its sustainable use. Recent studies have focused on assessing its persistence in aquatic environments and its potential to bioaccumulate in organisms.
In conclusion, 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological research, positions it as a key player in the development of next-generation therapeutics and agrochemicals. Continued research into its properties will undoubtedly unlock new applications and contribute to scientific progress.
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